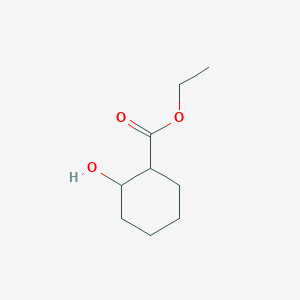

Ethyl 2-hydroxycyclohexanecarboxylate

Description

Significance and Research Context of Ethyl 2-Hydroxycyclohexanecarboxylate

In academic and industrial research, this compound is primarily utilized as a versatile synthetic intermediate. Its hydroxyl and ester functional groups allow for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. The compound serves as a key precursor for synthesizing various molecules, particularly those with specific stereochemistry, which is crucial in the development of pharmaceuticals and agrochemicals. nih.gov The ability to selectively synthesize or isolate specific stereoisomers of this compound allows researchers to build molecules with precise spatial orientations, a fundamental requirement for achieving desired biological activity. ekb.eg As a chiral building block, it is instrumental in the asymmetric synthesis of natural products and other bioactive compounds.

Stereochemical Considerations and Isomers of this compound

The structure of this compound contains two chiral centers at positions 1 and 2 of the cyclohexane (B81311) ring. This results in the existence of four possible stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to by the relative orientation of the hydroxyl and ester groups as cis (on the same side of the ring) or trans (on opposite sides). nih.govchemspider.com The specific configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) notation.

Stereoisomers of this compound

| Isomer Name | CAS Number | Synonyms | Relative Stereochemistry |

|---|---|---|---|

| (1R,2S)-Ethyl 2-hydroxycyclohexanecarboxylate | 6149-52-6 | cis-Ethyl 2-hydroxycyclohexanecarboxylate | cis |

| (1S,2S)-Ethyl 2-hydroxycyclohexanecarboxylate | 118758-48-8 | trans-Ethyl 2-hydroxycyclohexanecarboxylate | trans |

| (1R,2R)-Ethyl 2-hydroxycyclohexanecarboxylate | 119068-36-9 | trans-Ethyl 2-hydroxycyclohexanecarboxylate | trans |

| (1S,2R)-Ethyl 2-hydroxycyclohexanecarboxylate | Not widely available | cis-Ethyl 2-hydroxycyclohexanecarboxylate | cis |

This isomer, with the CAS number 6149-52-6, has a cis relative stereochemistry, where the hydroxyl and the ethyl carboxylate groups are on the same face of the cyclohexane ring. chemspider.comchemicalbook.com It is an enantiomer of the (1S,2R) isomer. As a specific, chirally pure compound, it is a valuable starting material in asymmetric synthesis, where the defined stereochemistry at its two chiral centers can be transferred to more complex target molecules.

Identified by the CAS number 118758-48-8, this molecule is a trans isomer. chemspider.com The hydroxyl and ethyl carboxylate groups are positioned on opposite faces of the ring structure. It is the enantiomer of the (1R,2R) isomer. Its distinct spatial arrangement makes it a useful tool in stereoselective reactions where a trans configuration is required to achieve the desired product architecture.

This stereoisomer, with CAS number 119068-36-9, also possesses a trans configuration. nih.govguidechem.com It is the enantiomeric counterpart to the (1S,2S) isomer. nih.gov Like its enantiomer, it serves as a chiral building block in syntheses that require the specific orientation offered by the trans relationship between its functional groups.

The (1S,2R) isomer is the enantiomer of the (1R,2S) isomer and shares the cis relative stereochemistry. While it is a distinct chemical entity, it is less commonly documented in chemical supplier databases and research literature compared to its (1R,2S) counterpart.

In the context of stereoselective synthesis, the stereochemical purity of a starting material or intermediate is paramount. ekb.eg Enantiomeric purity (or enantiomeric excess) and diastereomeric purity (or diastereomeric excess) are critical metrics that define the extent to which a sample contains one specific stereoisomer over others. nih.gov For instance, in the pharmaceutical industry, different enantiomers of a drug can have vastly different pharmacological effects. ekb.eg

The separation and analysis of the stereoisomers of this compound are typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comnih.gov These methods use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. This analytical capability is essential for researchers to verify the stereochemical integrity of their compounds throughout a synthetic sequence. researchgate.net While diastereomers have different physical properties and can sometimes be separated by conventional chromatography, enantiomers require a chiral environment for resolution.

Role as a Chiral Building Block in Organic Synthesis

In the realm of organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. This compound serves as a versatile chiral building block, providing a scaffold from which more complex, stereochemically defined molecules can be constructed. Its utility stems from the ability to resolve the racemic mixture into its constituent enantiomers, which can then be used in a variety of stereoselective transformations.

A primary method for obtaining enantiomerically pure forms of this compound is through enzymatic kinetic resolution. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, providing access to both (1R,2S)- and (1S,2R)- or (1R,2R)- and (1S,2S)- isomers, depending on the starting diastereomer.

The separated, optically active enantiomers of this compound are valuable intermediates. The hydroxyl and ester functionalities can be further modified to introduce new stereocenters or to construct complex ring systems. For instance, the hydroxy group can be used to direct subsequent reactions or can be transformed into other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of coupling reactions.

One significant application of chiral this compound is in the synthesis of lactones. Lactones are cyclic esters that are present in a wide variety of natural products with interesting biological activities. wikipedia.org Through intramolecular cyclization of a suitably modified derivative of this compound, it is possible to form chiral lactones with a fused cyclohexane ring. This transformation locks the stereochemistry of the original building block into the new bicyclic structure.

Detailed Research Findings

Research in the field of asymmetric synthesis has demonstrated the utility of chiral β-hydroxy esters, a class of compounds to which this compound belongs, as precursors to a variety of complex molecules. While specific studies focusing solely on this compound are part of a broader body of work, the principles of its application can be illustrated through analogous systems.

Enzymatic Kinetic Resolution:

The kinetic resolution of racemic secondary alcohols using lipases is a well-established and efficient method for obtaining enantiomerically enriched compounds. For example, the lipase-catalyzed acylation of analogous trans-1-(2-hydroxycyclohexyl)indoles has been shown to proceed with high enantioselectivity. researchgate.net This methodology is directly applicable to this compound. In a typical procedure, the racemic ester is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770), for instance, Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomeric acetate from the unreacted, slower-reacting enantiomeric alcohol.

The efficiency of such resolutions is often high, with enantiomeric excess (e.e.) values for both the acylated product and the remaining alcohol frequently exceeding 95%. The choice of lipase and reaction conditions can be optimized to favor the desired enantiomer.

Synthesis of Chiral Lactones:

Once the enantiomerically pure hydroxy ester is obtained, it can be converted into valuable chiral lactones. This often involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an intramolecular cyclization (lactonization). This process can be promoted under acidic or basic conditions. The resulting bicyclic lactones are important synthetic intermediates. For instance, similar bicyclic γ-lactones with a cyclohexane system have been investigated for their cytotoxic activity against cancer cell lines. researchgate.net

The diastereoselectivity of the lactonization can often be controlled by the stereochemistry of the starting hydroxy acid, leading to the formation of a specific ring junction stereochemistry.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclohexanol Derivative Data is representative of typical results for this class of compounds.

| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product (e.e. %) | Unreacted Alcohol (e.e. %) |

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 24 | 50 | >99 (Acetate) | >99 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl ether | 48 | 48 | 98 (Acetate) | 92 |

| 3 | Candida rugosa Lipase | Acetic Anhydride | Tetrahydrofuran (B95107) | 72 | 52 | 85 (Acetate) | 90 |

Table 2: Synthesis of a Chiral Bicyclic Lactone from an Enantiopure Hydroxy Acid This table illustrates a potential synthetic transformation of an enantiomerically pure hydroxy acid derived from this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| (1R,2S)-2-Hydroxycyclohexanecarboxylic acid | 1. TsOH, Benzene, reflux | (3aR,7aS)-Hexahydro-1-benzofuran-2(3H)-one | 85 | >98:2 |

| (1S,2R)-2-Hydroxycyclohexanecarboxylic acid | 1. DCC, DMAP, CH2Cl2 | (3aS,7aR)-Hexahydro-1-benzofuran-2(3H)-one | 82 | >98:2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGRTPJVNNCUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955988 | |

| Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-52-6, 3444-72-2 | |

| Record name | NSC193322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3444-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of highly selective enzymatic reactions with traditional organic chemistry methods to create efficient pathways to target molecules. rjeid.comnih.gov This approach is particularly valuable for producing chiral compounds like ethyl 2-hydroxycyclohexanecarboxylate, where the spatial arrangement of atoms is critical. rjeid.com Enzymes, acting as biocatalysts, can operate under mild conditions and exhibit remarkable stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. rjeid.comnih.gov

Asymmetric Reduction of Ethyl 2-Oxocyclohexanecarboxylate

A primary route to this compound involves the asymmetric reduction of the prochiral ketone, ethyl 2-oxocyclohexanecarboxylate. chemicalbook.com This transformation converts the ketone group into a hydroxyl group, creating a new stereocenter. The goal of asymmetric reduction is to produce a high excess of one desired stereoisomer over the other.

Whole-cell biocatalysis using various yeast strains is a well-established method for the asymmetric reduction of ketones. nih.govresearchgate.net Yeasts such as Saccharomyces cerevisiae (baker's yeast) contain a variety of oxidoreductase enzymes that can catalyze these reductions with high stereoselectivity. nih.gov The process leverages the cell's natural machinery, including its systems for cofactor regeneration (e.g., NAD(P)H), which is essential for the reduction process. researchgate.net

Table 1: Asymmetric Reduction of β-Ketoesters using Yeast Strains

| Yeast Strain | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Hansenula sp. | Benzyl acetoacetate | 85 | 97 |

| Saccharomyces cerevisiae | Benzyl acetoacetate | - | 94 |

This table presents data for similar substrate reductions to illustrate the general capabilities of yeast-based biocatalysis. nih.govresearchgate.net

For greater control and specificity, isolated carbonyl reductases (CBRs) or alcohol dehydrogenases are often preferred over whole-cell systems. nih.gov These enzymes, which belong to the short-chain dehydrogenases/reductases (SDR) family, catalyze the NADPH-dependent reduction of a wide range of carbonyl compounds. nih.gov Commercial screening kits, such as Daicel's Chiralscreen® OH, provide a library of different reductases, allowing chemists to quickly identify the optimal enzyme for a specific transformation. daicelchiral.com

The Chiralscreen® OH kits include not only the carbonyl reductase but also a cofactor regeneration system, typically using a glucose dehydrogenase or formate (B1220265) dehydrogenase to regenerate the required NADPH or NADH. daicelchiral.com This integrated system simplifies the reaction setup. For example, the enzyme "Chiralscreen® OH"-E001 is an NADPH-dependent carbonyl reductase available in this library. daicelchiral.com The application of these enzymes can lead to very high conversion and stereoselectivity. For instance, the reduction of 3-quinuclidinone using Chiralscreen® OH E007 resulted in >99% conversion and >99% e.e. for the (R)-alcohol. daicelchiral.com Structure-guided evolution of carbonyl reductases has also been employed to enhance catalytic performance, achieving >99% e.e. in the production of other chiral hydroxy esters. researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of a standard kinetic resolution. princeton.edu In a DKR process, the biocatalytic reduction of one enantiomer of the starting material is combined with the rapid, in-situ racemization of the undesired enantiomer. princeton.edu This ensures that the entire supply of the starting material can be converted into a single, desired stereoisomer of the product.

This process requires a catalyst for the reduction (the enzyme) and a method for racemizing the starting ketone. For substrates like ethyl 2-oxocyclohexanecarboxylate, the enol form can facilitate racemization. thermofisher.com The success of a DKR depends on the relative rates of reduction and racemization, where the racemization must be significantly faster than the reduction of the slower-reacting enantiomer (krac > kfast >> kslow). princeton.edu While specific examples for ethyl 2-oxocyclohexanecarboxylate were not detailed in the search results, the DKR of other keto esters using ruthenium-based racemization catalysts in conjunction with enzymatic reduction is a well-established precedent, often achieving high yields and excellent enantiomeric excess (>99% e.e.). princeton.edu

Achieving high stereoselectivity and enantiomeric excess (e.e.) is a critical goal in the synthesis of chiral molecules. Several parameters can be optimized to improve the outcome of the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate.

Biocatalyst Selection : As shown in screening kits, different enzymes exhibit different selectivities for the same substrate. daicelchiral.com Selecting the right yeast strain or isolated carbonyl reductase is the most crucial factor. nih.govresearchgate.net

Temperature and pH : Reaction temperature and the pH of the buffer can significantly affect enzyme activity and stability, which in turn influences stereoselectivity. For the reduction of a related substrate, a higher temperature and a pH of 8.0 were found to be favorable for producing the (S)-enantiomer. researchgate.net

Co-substrate and Additives : The choice of co-substrate used for cofactor regeneration (e.g., glucose, isopropanol) can alter the stereochemical outcome. researchgate.net Furthermore, additives can be used to inhibit competing enzymes within whole-cell systems that may produce the undesired enantiomer. researchgate.net

Substrate Concentration : The initial concentration of the substrate can also play a role, as high concentrations may lead to substrate inhibition or shifts in the stereochemical preference of the reduction. researchgate.net

Through careful optimization of these conditions, it is possible to maximize both the chemical yield and the optical purity of the desired this compound stereoisomer. researchgate.netresearchgate.net

Non-Enzymatic Synthetic Routes

Non-enzymatic methods offer robust and scalable solutions for the synthesis of this compound. These routes include reductions of ketoesters and carbon-carbon bond-forming reactions like aldol (B89426) and Claisen condensations.

The conversion of a ketone to an alcohol is a fundamental transformation in organic synthesis. The reduction of the ketone group in Ethyl 2-oxocyclohexanecarboxylate (also known as Ethyl Cyclohexanone-2-carboxylate) yields the target compound, this compound. While various reducing agents can accomplish this, the use of specific borane (B79455) complexes allows for controlled reduction. The Borane/tert-Butylamine complex is one such reagent, though its specific application for this exact transformation is not extensively detailed in broadly available literature. Generally, the mechanism involves the delivery of a hydride ion from the borane complex to the electrophilic carbonyl carbon of the ketoester, followed by protonation of the resulting alkoxide to give the final hydroxyl product.

Aldol condensations are powerful carbon-carbon bond-forming reactions that can be utilized to synthesize β-hydroxy carbonyl compounds. wikipedia.org In its classic form, the reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. wikipedia.orgbyjus.com

The reaction between cyclohexanone (B45756) and ethyl acetate (B1210297) to form this compound is an example of a crossed aldol condensation, a reaction between two different carbonyl compounds. iitk.ac.in In this process, a base is used to deprotonate the α-carbon of one of the carbonyl compounds, creating a nucleophilic enolate ion. pearson.com This enolate then attacks the electrophilic carbonyl carbon of the second compound. pearson.com To achieve selectivity and avoid a mixture of products, the reaction conditions can be controlled, for instance, by slowly adding one reactant to a mixture of the other reactant and the base. wikipedia.org

A crossed aldol condensation between cyclohexanone and ethyl formate can also yield this compound. iitk.ac.in Ethyl formate is a useful reagent in these reactions because it lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation. libretexts.org It can only act as the electrophilic partner. The reaction proceeds by forming the enolate of cyclohexanone, which then nucleophilically attacks the carbonyl carbon of ethyl formate. iitk.ac.inlibretexts.org The subsequent reaction steps lead to the formation of the desired β-hydroxy ester. iitk.ac.in

A primary and widely documented route to this compound involves the synthesis of the intermediate Ethyl 2-oxocyclohexanecarboxylate, a β-keto ester, which is subsequently reduced. guidechem.comchemicalbook.com The synthesis of this intermediate is often achieved through a Claisen condensation or its variants. guidechem.combyjus.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or between an ester and a carbonyl compound in the presence of a strong base. byjus.com A mixed (or "crossed") Claisen condensation can be effectively carried out between a ketone and a non-enolizable ester. libretexts.org Diethyl oxalate (B1200264) is an excellent electrophilic partner in such reactions as it cannot form an enolate ion itself. libretexts.org

The mechanism involves the deprotonation of the α-carbon of cyclohexanone by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. vaia.com This enolate then acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. libretexts.org This is followed by the elimination of the ethoxide leaving group from the tetrahedral intermediate, which regenerates the carbonyl group and yields the β-keto ester product. youtube.comyoutube.com The final intermediate product from this specific reaction is then typically subjected to further steps, such as decarboxylation, to arrive at Ethyl 2-oxocyclohexanecarboxylate, which is then reduced to the final product.

Data Tables

Table 1: Summary of Synthetic Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Key Intermediate/Product |

|---|---|---|---|

| Crossed Aldol Condensation | Cyclohexanone | Ethyl Acetate | This compound |

| Crossed Aldol Condensation | Cyclohexanone | Ethyl Formate | This compound |

| Mixed Claisen Condensation | Cyclohexanone | Diethyl Oxalate | Ethyl 2-oxocyclohexanecarboxylate (after further steps) |

| Reduction | Ethyl 2-oxocyclohexanecarboxylate | Borane/tert-Butylamine Complex | This compound |

Synthesis via Ethyl 2-Oxocyclohexanecarboxylate as Intermediate

Reaction of Cyclohexanone with Diethyl Carbonate

The initial step in the synthesis is the acylation of cyclohexanone with diethyl carbonate. This reaction is a base-mediated condensation, typically a Claisen condensation, which forms the β-keto ester, ethyl 2-oxocyclohexanecarboxylate. A common procedure involves the use of a strong base, such as sodium hydride, to deprotonate the α-carbon of cyclohexanone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent acidification yields the target β-keto ester.

A representative laboratory-scale synthesis involves charging a flask with diethyl carbonate and dry tetrahydrofuran (B95107) (THF), followed by the addition of sodium hydride. chemicalbook.com The mixture is heated to reflux, and a solution of cyclohexanone in anhydrous THF is added dropwise. After a further reflux period, the reaction is quenched and worked up to yield ethyl 2-oxocyclohexanecarboxylate. chemicalbook.com The product is often obtained as a brown oil and may be used in the next step without extensive purification. chemicalbook.com

The subsequent transformation to this compound is achieved through the reduction of the ketone group. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, leading to either the cis or trans diastereomer of the product.

Table 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

| Reactants | Reagents | Solvent | Reaction Conditions | Yield |

| Cyclohexanone, Diethyl Carbonate | Sodium Hydride | Tetrahydrofuran | Reflux | ~80% chemicalbook.com |

Application in Synthesis of Radiocarbon-14 Labeled Compounds

The carbon framework of this compound makes it a useful precursor for the introduction of isotopic labels, such as carbon-14 (B1195169) (¹⁴C), into more complex molecules. While direct ¹⁴C-labeling of this compound is not extensively documented, its precursor, ethyl 2-oxocyclohexanecarboxylate, has been utilized in the synthesis of radiolabeled compounds. For instance, it has been a starting material in the synthesis of a ¹⁴C-labeled decabromodiphenyl ether.

The labeling of this compound can be strategically achieved by employing ¹⁴C-labeled starting materials in its synthesis. For example, using [¹⁴C]diethyl carbonate or a cyclohexanone isotopologue in the initial condensation reaction would result in a ¹⁴C-labeled ethyl 2-oxocyclohexanecarboxylate. Subsequent reduction would then yield the desired ¹⁴C-labeled this compound. This isotopically labeled intermediate can then be carried forward in a synthetic sequence to produce a final product with a carbon-14 tracer, which is invaluable for studies in drug metabolism and environmental fate.

Derivatization and Functional Group Interconversions

The presence of both a hydroxyl and an ester group allows for a wide range of derivatizations and functional group interconversions, enabling the transformation of this compound into a variety of other molecules.

Substitution of Ester Groups

The ethyl ester group of this compound can be readily modified through several methods. One common approach is hydrolysis of the ester to the corresponding carboxylic acid, 2-hydroxycyclohexanecarboxylic acid. This is typically achieved under basic conditions using a reagent like sodium hydroxide, followed by acidification. The resulting carboxylic acid can then be re-esterified with a different alcohol under acidic conditions (Fischer esterification) or by forming an activated derivative of the carboxylic acid.

A patent describes a method where the potassium salt of the corresponding 2-hydroxy-cyclohexane-carboxylic acid is reacted with various alkyl halides to produce a range of different esters. google.com This two-step sequence of hydrolysis followed by alkylation of the carboxylate salt provides a versatile route to a diverse set of ester derivatives.

Alternatively, direct transesterification can be employed to exchange the ethyl group for another alkyl or aryl group. This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. For acid-catalyzed transesterification, a large excess of the new alcohol is typically used along with a strong acid catalyst to drive the equilibrium towards the new ester. masterorganicchemistry.com

Table 2: Methods for Ester Group Substitution

| Method | Description | Reagents |

| Hydrolysis and Re-esterification | Two-step process involving initial hydrolysis to the carboxylic acid followed by esterification with a new alcohol. | 1. Base (e.g., NaOH), then Acid2. Alcohol, Acid catalyst |

| Alkylation of Carboxylate Salt | Formation of the carboxylate salt followed by reaction with an alkyl halide. | 1. Base (e.g., KOH)2. Alkyl halide (R-X) |

| Transesterification (Base-catalyzed) | Direct exchange of the alkoxy group using a different alkoxide. | Alkoxide (e.g., NaOR) |

| Transesterification (Acid-catalyzed) | Direct exchange of the alkoxy group using an excess of a different alcohol and an acid catalyst. | Alcohol (R-OH), Acid catalyst |

Further Chemical Transformations for Complex Molecules

This compound serves as a versatile scaffold for the synthesis of more intricate molecular architectures, including those with potential biological activity. The hydroxyl and ester functionalities can be independently or concertedly manipulated to build complexity.

For example, the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate, can be alkylated at the α-position before the reduction of the ketone. This allows for the introduction of various substituents on the cyclohexane (B81311) ring. libretexts.org

The di-functional nature of this compound makes it a suitable starting material for the synthesis of fused heterocyclic systems. For instance, condensation reactions with appropriate reagents can lead to the formation of coumarin (B35378) derivatives containing a dihydroquinoline moiety. nih.gov A patent has also disclosed that esters of 2-hydroxy-cyclohexane-carboxylic acid can serve as precursors to compounds with antispastic activity, highlighting their utility in medicinal chemistry. google.com The strategic manipulation of the hydroxyl and ester groups can lead to the construction of bicyclic and other polycyclic systems, which are common motifs in natural products and pharmaceutical agents.

Mechanistic Organic Chemistry and Reaction Kinetics

Mechanistic Insights into Synthesis Reactions

The synthesis of ethyl 2-hydroxycyclohexanecarboxylate often involves the reduction of its precursor, ethyl 2-oxocyclohexanecarboxylate. This precursor is commonly synthesized through a Claisen condensation, specifically an intramolecular variant known as the Dieckmann condensation. youtube.comdocsity.commasterorganicchemistry.com

The synthesis of the precursor, ethyl 2-oxocyclohexanecarboxylate, can be achieved via a base-catalyzed condensation reaction. guidechem.comstackexchange.com A common method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. youtube.commychemblog.com The mechanism begins with the deprotonation of an α-carbon of a diester by a strong base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate ion. purechemistry.orglibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. masterorganicchemistry.compurechemistry.org

This intramolecular nucleophilic addition results in a cyclic tetrahedral intermediate. docsity.commasterorganicchemistry.com The subsequent elimination of an ethoxide leaving group from this intermediate reforms the carbonyl group and yields the cyclic β-keto ester, ethyl 2-oxocyclohexanecarboxylate. docsity.com The driving force for this reaction is the formation of a highly stable enolate of the β-keto ester product, which is more acidic than the starting ester. masterorganicchemistry.commychemblog.com An acidic workup is then required to protonate this enolate and yield the final product. youtube.com

Alternatively, a crossed aldol (B89426) condensation between cyclohexanone (B45756) and a suitable ethyl ester can also form a related β-hydroxy ester. iitk.ac.iniitk.ac.in In this process, a base abstracts an α-hydrogen from the cyclohexanone to form an enolate. iitk.ac.inquimicaorganica.org This enolate then attacks the carbonyl carbon of the ethyl ester, leading to a β-hydroxy ester after protonation. libretexts.org

The stereoselective reduction of the carbonyl group in ethyl 2-oxocyclohexanecarboxylate to yield this compound is a critical step that dictates the stereochemistry of the final product. The stereochemical outcome is determined by the transition state geometry of the reduction reaction.

In enzyme-catalyzed reductions, such as those using ketoreductases (KREDs), the substrate (ethyl 2-oxocyclohexanecarboxylate) binds within the enzyme's active site in a specific orientation. alaska.edumdpi.com The shape and properties of this active site favor one of the two possible transition states for hydride delivery from a cofactor like NADH or NADPH. alaska.edunih.gov This preferential binding leads to the formation of one stereoisomer over the other. alaska.edu Computational docking experiments and analysis of enzyme-substrate interaction energies can help to rationalize the observed high enantioselectivity by modeling the transition state complexes that lead to the different alcohol stereoisomers. nih.govnih.gov

For chemical reductions, the nature of the reducing agent and any additives, such as Lewis acids, influences the transition state. For instance, reductions of α-substituted β-keto esters mediated by strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) are proposed to proceed through a rigid, six-membered cyclic transition state. researchgate.net This chelation between the Lewis acid, the ketone, and the ester carbonyl groups forces the hydride reagent to attack from a specific face of the carbonyl, leading to the syn-isomer with high diastereoselectivity. researchgate.net Conversely, non-chelating conditions with reagents like cerium chloride (CeCl₃) favor the formation of the anti-isomer, suggesting a different, more open transition state. researchgate.net

Kinetic Studies and Reaction Rate Analysis

The kinetics of the reactions involved in the synthesis and transformation of this compound provide valuable information about the reaction mechanisms and the factors that influence reaction rates.

Linear free-energy relationships (LFERs), most notably the Hammett equation, are used to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orgscience.gov The Hammett equation is given by log(k/k₀) = σρ, where k is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent, and ρ (rho) is the reaction constant that depends on the reaction type. wikipedia.org

While this compound itself is not an aromatic compound, the principles of LFERs can be applied to study the effects of substituents on related reactions. For instance, in the reduction of substituted acetophenones, which are structurally related to the precursor of the title compound, a positive ρ value indicates that the reaction is sensitive to substituents and that a negative charge builds up during the reaction. wikipedia.org For cyclohexyl systems, specific substituent constants (σ values) have been determined, which can be used to analyze the electronic effects of substituents on reaction rates and equilibria in a similar manner to aromatic systems. pitt.eduscispace.comresearchgate.net These parameters help in quantifying the electronic influence of substituents on the reactivity of the cyclohexyl ring.

Substituents on the cyclohexyl ring can significantly impact the rate and stereoselectivity of the reduction of the precursor, ethyl 2-oxocyclohexanecarboxylate. Electron-donating or electron-withdrawing groups can alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by a hydride reagent. youtube.com

In enzymatic reductions, the structural diversity of substituents at the α and β positions of β-keto esters strongly affects the activity and stereoselectivity of various ketoreductases. alaska.edu The rate of reduction can vary significantly depending on the steric bulk and electronic properties of these substituents. For example, in the reduction of α-fluoro-β-keto esters, the rate of racemization of the starting material versus the rate of reduction of each enantiomer by the enzyme determines the final diastereomeric and enantiomeric excess. alaska.edu

In chemical reductions, the presence of substituents can influence the preferred conformation of the molecule in the transition state, thereby affecting stereoselectivity. For example, in Michael additions to form substituted β-keto esters, both electron-donating and electron-withdrawing substituents on nitrostyrene (B7858105) reactants were well-tolerated, leading to products with excellent diastereoselectivity. nsf.gov This suggests that while electronic effects can influence the rate, steric factors and the potential for crystallization-induced diastereomer transformation can play a dominant role in determining the final product distribution. nsf.gov

Stereochemical Control and Stereoselectivity

Achieving control over the stereochemistry in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. rijournals.comresearchgate.net

The reduction of the prochiral ketone in ethyl 2-oxocyclohexanecarboxylate can yield two enantiomers (cis and trans isomers are also possible depending on the relative orientation of the hydroxyl and ester groups). nih.gov Stereochemical control is achieved by employing methods that favor the formation of one stereoisomer over the others.

Asymmetric synthesis is a primary strategy for achieving stereocontrol. rijournals.comresearchgate.net This can be accomplished through the use of chiral catalysts or biocatalysts. rijournals.com Ketoreductases (KREDs) are highly effective biocatalysts for the stereoselective reduction of β-keto esters. alaska.edumdpi.comalaska.edu By selecting a specific KRED, it is possible to synthesize either the (2S,3S) or the (2S,3R) isomer of a substituted β-hydroxy ester with high diastereomeric and enantiomeric excess. alaska.edu For example, KRED 110 has been shown to yield the anti (2S,3S) isomer, while KRED 130 predominantly produces the syn (2S,3R) isomer of certain α-fluoro-β-hydroxy esters. alaska.edu Genetic engineering of organisms like baker's yeast (Saccharomyces cerevisiae) has also been employed to enhance the stereoselectivity of β-keto ester reductions by modifying the levels of specific reductase enzymes. acs.org

In non-enzymatic methods, chiral metal complexes, such as those of ruthenium with BINAP ligands, are used for the highly enantioselective hydrogenation of β-keto esters. psu.edu The stereochemical outcome is also influenced by the reaction conditions. For example, the diastereoselectivity of the reduction of α-alkyl-β-keto esters can be controlled by the choice of Lewis acid; TiCl₄ promotes the formation of the syn isomer, whereas CeCl₃ favors the anti isomer. researchgate.net Furthermore, in reactions like the Michael addition, the stereochemistry can be controlled through catalyst tuning or by leveraging crystallization to selectively isolate one diastereomer. nsf.gov

Diastereoselectivity and Enantioselectivity

The reduction of the prochiral precursor, ethyl 2-oxocyclohexanecarboxylate, can theoretically yield four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The control over the formation of these isomers is a key challenge and a significant area of research in synthetic organic chemistry.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this compound, this relates to the relative orientation of the hydroxyl and ester groups, leading to either the cis or trans isomer.

Enantioselectivity , on the other hand, is the selective formation of one enantiomer over its mirror image. For each diastereomer (cis and trans), there exists a pair of enantiomers. Achieving high enantioselectivity is crucial for applications where a specific chirality is required.

The stereochemical outcome of the reduction of β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, is often rationalized by Prelog's rule for enzymatic reductions. This rule predicts the stereochemistry of the resulting secondary alcohol based on the steric bulk of the substituents attached to the carbonyl group. However, the presence of multiple competing enzymes in whole-cell systems like baker's yeast can lead to the formation of a mixture of stereoisomers.

Research on the biocatalytic reduction of cyclic β-keto esters using non-fermenting baker's yeast has shown a general trend where the (R)-enantiomer of the keto ester is reduced more rapidly than the (S)-enantiomer. The hydride transfer typically occurs from the diastereotopic Re-face of the carbonyl group. documentsdelivered.com This selective reduction can lead to products with high enantiomeric excess.

In a study on the stereoselective reduction of a related 2-substituted cyclohexanone by Saccharomyces cerevisiae, two major products were obtained with over 99% enantiomeric purity. These were identified as the (1S,2S) and (1R,2S) isomers, highlighting the potential for high stereocontrol in such biocatalytic systems. nih.gov

Factors Influencing Stereochemical Outcome (e.g., Enzyme Specificity, Catalyst Design)

The diastereomeric and enantiomeric excesses in the synthesis of this compound are profoundly influenced by several factors, most notably the specificity of the enzyme or the design of the chemical catalyst used.

Enzyme Specificity:

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), is a common strategy for the stereoselective reduction of ketones. researchgate.netacgpubs.org The stereochemical outcome is dictated by the array of oxidoreductases present in the yeast, each with its own substrate specificity and stereopreference. The conditions under which the yeast is used can significantly impact the product distribution. For instance, using non-fermenting yeast can lead to different and often better selectivities compared to fermenting conditions. documentsdelivered.com

The reduction of β-keto esters with baker's yeast typically yields β-hydroxy esters of high enantiomeric purity. acgpubs.org The stereoselectivity can be further enhanced by genetically modifying the yeast strains. By overexpressing a specific reductase with desired stereoselectivity or deleting genes of competing reductases, it is possible to tailor the biocatalyst to produce a single stereoisomer.

Catalyst Design:

In chemical catalysis, the design of chiral catalysts is paramount for achieving high enantioselectivity. For the asymmetric hydrogenation of β-keto esters, chiral metal complexes and organocatalysts are employed.

Chiral Metal Complexes: Catalysts based on metals like ruthenium, rhodium, and iridium, coordinated with chiral ligands, have been successfully used for the asymmetric hydrogenation of various ketones.

Chiral Organocatalysts: Chiral phosphoric acids have emerged as powerful catalysts in asymmetric synthesis. nih.gov They can activate the substrate and control the stereochemical outcome of the reduction.

The choice of catalyst, solvent, temperature, and hydrogen source can all influence the stereoselectivity of the reaction. For example, the enantioselective isomerization of related β,γ-unsaturated cyclohexenones to their chiral α,β-unsaturated isomers has been achieved with a new chiral diamine catalyst. nih.gov

The following table summarizes the stereochemical outcomes for the reduction of related β-keto esters under different catalytic systems, illustrating the impact of catalyst choice on selectivity.

| Substrate | Catalyst/Biocatalyst | Product(s) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate | Saccharomyces cerevisiae | (1S,2S)- and (1R,2S)-hydroxy products | - | >99% | nih.gov |

| Cyclic β-keto esters | Non-fermenting Baker's Yeast | (R)-β-hydroxy esters | - | High | documentsdelivered.com |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of ethyl 2-hydroxycyclohexanecarboxylate and distinguishing between its stereoisomers (cis and trans).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. While the prompt mentions 19F NMR as an example, this technique is only applicable to fluorine-containing compounds. For the title compound, 1H and 13C NMR are the most informative methods.

1H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) (-OCH2-) protons and a triplet for the methyl (-CH3) protons. The protons on the cyclohexane (B81311) ring, particularly the ones on the carbons bearing the hydroxyl and ester groups (C1 and C2), would have chemical shifts and coupling constants that are highly dependent on their stereochemical relationship (cis or trans) and their axial or equatorial positions in the dominant chair conformation.

13C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals would be expected, corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the cyclohexane ring. The chemical shifts of the ring carbons, especially C1 and C2, are diagnostic for the stereoisomer. ucalgary.ca

Table 4.1: Representative 1H and 13C NMR Chemical Shifts

| Atom Type | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Ester C=O | - | ~173 |

| -OCH2 CH3 | ~4.2 (quartet) | ~60 |

| -OCH2CH3 | ~1.3 (triplet) | ~14 |

| Cyclohexane Ring Hs | 1.2 - 2.5 (multiplets) | 22 - 45 |

| CH -OH | 3.5 - 4.0 (multiplet) | 65 - 75 |

| CH -COOEt | 2.3 - 2.8 (multiplet) | 45 - 55 |

Note: These are typical, estimated chemical shift ranges. Actual values can vary based on solvent, concentration, and the specific stereoisomer.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and to gain structural information through analysis of its fragmentation patterns. nih.gov The nominal molecular weight of the compound (C9H16O3) is 172 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, such as the monoisotopic mass of 172.110 Da, which confirms the elemental composition. nih.gov

Electron ionization (EI) would lead to the formation of a molecular ion (M+•) at m/z 172, which then undergoes fragmentation. Common fragmentation pathways for this molecule include:

Loss of an ethoxy radical (•OCH2CH3): This would result in a fragment ion at m/z 127.

Loss of an ethyl group (•CH2CH3): This fragmentation would produce an ion at m/z 143. youtube.com

Loss of water (H2O): Dehydration is a common fragmentation for alcohols, leading to a peak at m/z 154. libretexts.org

Cleavage of the ester group: A prominent peak at m/z 101 can be observed, corresponding to the loss of the carboethoxy group and subsequent rearrangement. nih.gov

Ring cleavage: The cyclohexane ring can also fragment, leading to a series of smaller ions. chemguide.co.uklibretexts.org

Table 4.2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C9H16O3 | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| Monoisotopic Mass | 172.109944 Da | nih.gov |

| Common Fragment (m/z) | 154 ([M-H2O]+) | libretexts.org |

| Common Fragment (m/z) | 143 ([M-C2H5]+) | youtube.com |

| Common Fragment (m/z) | 127 ([M-OC2H5]+) | |

| Common Fragment (m/z) | 101 | nih.gov |

While this compound itself is not typically studied by X-ray Absorption Spectroscopy (XAS), this technique is highly valuable for characterizing metal complexes where the compound could act as a bidentate ligand, coordinating to a metal center through the hydroxyl and carbonyl oxygen atoms. XAS is an element-specific method that provides detailed information about the local geometric and electronic structure of the absorbing metal atom. uiowa.edunih.gov

Analogous studies on other metal-organic complexes demonstrate the power of XAS. nih.gov The technique is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center. nih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region reveals details about the local atomic environment of the metal, including the type of neighboring atoms, their distance from the metal, and their coordination number. nih.gov

In a hypothetical complex, such as one with iron, XAS could precisely measure the Fe-O bond lengths for the coordinated hydroxyl and carbonyl groups, providing insight into the metal-ligand bonding. uiowa.edu

Computational Chemistry and Modeling

Computational methods are powerful tools for complementing experimental data, offering insights into the electronic properties and dynamic behavior of this compound at an atomic level.

Density Functional Theory (DFT) has become a standard method for accurately predicting NMR chemical shifts, aiding in structural and stereochemical assignments. nih.govchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.

The computational process involves:

Conformational Search: Identifying the low-energy conformers of the molecule (e.g., different chair conformations and rotamers of the substituents).

Geometry Optimization: Optimizing the geometry of each significant conformer using a selected functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: Calculating the magnetic shielding tensors for each atom in the optimized structures. nih.gov

Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged, weighted by their relative Boltzmann populations, to yield a final predicted spectrum.

Comparing these DFT-calculated shifts with experimental data provides a robust method for confirming the structure, including the relative stereochemistry (cis vs. trans) of the hydroxyl and ester groups, as the different spatial arrangements lead to distinct predicted chemical shifts. researchgate.net Excellent linear correlations between experimental and computed shifts are often achieved. researchgate.net

Table 4.3: Illustrative Comparison of Experimental vs. DFT-Calculated 13C NMR Shifts

| Carbon Atom | Experimental Shift (δ, ppm) | DFT/GIAO Calculated Shift (δ, ppm) | Difference (ppm) |

| C=O | 173.1 | 173.5 | -0.4 |

| CH-OH | 72.5 | 72.2 | 0.3 |

| O-CH2 | 60.4 | 60.9 | -0.5 |

| CH-COOEt | 48.9 | 49.3 | -0.4 |

| Ring CH2 | 34.2 | 34.0 | 0.2 |

| Ring CH2 | 28.7 | 28.8 | -0.1 |

| Ring CH2 | 24.5 | 24.1 | 0.4 |

| Ring CH2 | 23.8 | 24.0 | -0.2 |

| -CH3 | 14.2 | 14.5 | -0.3 |

Note: Data are hypothetical and for illustrative purposes to show typical agreement between experimental and calculated values.

This compound is a flexible molecule, and its properties can be influenced by its conformational state. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. nih.gov For a disubstituted cyclohexane, two chair conformations are possible via a "ring-flip," which interconverts axial and equatorial substituents. youtube.comyoutube.com

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational dynamics of this compound, including:

Chair-to-Chair Interconversion: Simulating the ring-flip process and determining the energy barriers associated with it. nih.gov

Conformational Equilibria: Determining the relative populations of different conformers, such as those with substituents in axial versus equatorial positions. The bulkier ethyl carboxylate group is generally favored in the equatorial position to minimize steric strain. youtube.com

Solvent Effects: Analyzing how the surrounding solvent molecules influence conformational preferences through interactions like hydrogen bonding.

These simulations provide a dynamic picture of the molecule's flexibility, which is crucial for understanding its behavior and reactivity. nih.gov

Identification of Transition States and Energy Barriers

Computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of associated energy barriers. This information is critical for understanding reaction mechanisms, predicting reaction rates, and explaining stereochemical outcomes.

For reactions involving this compound, such as its formation via the reduction of ethyl 2-oxocyclohexanecarboxylate or its subsequent transformations, computational models can determine the geometries of the transition states connecting reactants and products. The energy difference between the reactants and these transition states defines the activation energy barrier, a key determinant of reaction kinetics.

While specific computational studies detailing the transition states and energy barriers for reactions directly involving this compound are not extensively documented in readily available literature, the principles of computational analysis remain applicable. For instance, in the context of related catalytic hydrogenations, theoretical calculations are routinely used to explore the diastereoselectivity by comparing the energy barriers of the transition states leading to different stereoisomers. Factors such as the approach of the substrate to the catalyst surface and the steric interactions in the transition state assembly are key determinants of the preferred stereochemical pathway.

Table 1: Hypothetical Energy Barriers for Diastereoselective Reduction

| Transition State | Diastereomer Formed | Calculated Energy Barrier (kcal/mol) |

| TS-1 | (cis)-ethyl 2-hydroxycyclohexanecarboxylate | 15.2 |

| TS-2 | (trans)-ethyl 2-hydroxycyclohexanecarboxylate | 12.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational values for this compound were not found in the public domain.

Quantitative Structure-Selectivity Relationships (QSSR)

Quantitative Structure-Selectivity Relationships (QSSR) represent a specialized area of chemometrics that aims to establish a mathematical correlation between the structural features of molecules (reactants, catalysts, etc.) and the selectivity of a chemical reaction. These models are particularly valuable in asymmetric catalysis for predicting the enantiomeric or diastereomeric excess that can be achieved with a given set of reactants and catalysts.

A QSSR study for a reaction producing or involving this compound would typically involve:

Descriptor Generation: Calculating a wide range of numerical descriptors that quantify various aspects of the molecular structures involved (e.g., steric, electronic, topological).

Model Building: Employing statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that links the descriptors to the observed selectivity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

For the synthesis of this compound, a QSSR model could be developed to predict the cis/trans diastereoselectivity based on the properties of the catalyst and the reaction conditions. Such a model would be invaluable for the rational design of more selective catalysts and for optimizing reaction conditions to favor the desired stereoisomer.

Although specific QSSR studies focused solely on this compound are not prominent in the literature, the methodology has been widely applied to similar systems in asymmetric synthesis. These studies have demonstrated the power of QSSR in providing predictive insights and accelerating the development of highly selective chemical transformations.

Applications in Advanced Chemical Synthesis

Chiral Auxiliaries and Building Blocks

In the field of asymmetric synthesis, where the control of stereochemistry is paramount, chiral auxiliaries and building blocks are indispensable tools. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is typically removed. wikipedia.org While the direct use of ethyl 2-hydroxycyclohexanecarboxylate as a classical chiral auxiliary is not extensively documented, its chiral derivatives serve as crucial chiral building blocks.

A notable example is the derivative ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate. This compound has been described as a useful chiral building block in the enantioselective total synthesis of several natural products. researchgate.net Its inherent chirality, derived from the stereochemically defined hydroxyl and carboxylate groups on the cyclohexane (B81311) ring, allows for the construction of complex stereogenic centers in target molecules. researchgate.net The strategic use of such building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled assembly of intricate molecular architectures. researchgate.netresearchgate.net

Synthesis of Complex Organic Molecules

The structural features of this compound make it and its derivatives suitable starting points for the synthesis of a wide array of complex organic molecules, including natural products and their analogues.

The formal total synthesis of several natural products has been accomplished using derivatives of this compound, demonstrating its utility in constructing complex molecular frameworks.

A key chiral building block, ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate, has been instrumental in the syntheses of a number of polyoxygenated cyclohexane natural products. researchgate.net Research has demonstrated its application in a strategy that led to the successful synthesis of (+)-Epiepoformin and accomplished a formal synthesis of several other natural products. researchgate.net This includes the acetylenic phytotoxin (+)-Harveynone, the potato microtuber growth-inducer (-)-Theobroxide, and the antimicrobial agent (-)-Asperpentyn. researchgate.net The synthesis of these molecules highlights the value of the chiral scaffold provided by the this compound derivative. researchgate.netresearchgate.net

While the syntheses of the potent analgesic alkaloid Epibatidine and the anti-gout agent Colchiceine are significant achievements in organic chemistry, available literature on their total syntheses does not indicate the use of this compound as a key intermediate or starting material. nih.govhebmu.edu.cnnih.govresearchgate.net

The table below summarizes the natural products whose formal synthesis has involved a derivative of this compound.

| Natural Product | Classification | Reported Bioactivity | Chiral Building Block Used |

| (+)-Epiepoformin | Epoxycyclohexene | - | Ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate researchgate.net |

| (+)-Harveynone | Acetylenic Phytotoxin | Phytotoxic | Ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate researchgate.net |

| (-)-Theobroxide | Polyoxygenated Cyclohexane | Plant growth-inducing | Ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate researchgate.net |

| (-)-Asperpentyn | Polyoxygenated Cyclohexane | Antimicrobial | Ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate researchgate.net |

The functional groups of this compound provide handles for chemical modification to produce a variety of bioactive derivatives. beilstein-journals.org A notable example is the synthesis of esters of 2-phenyl-2-hydroxy-cyclohexane-carboxylic acid and 2-cyclohexyl-2-hydroxy-cyclohexane-carboxylic acid. google.com These derivatives, which incorporate an additional phenyl or cyclohexyl group at the C2 position alongside the hydroxyl group, have been shown to possess substantial antispastic activity. google.com This is particularly interesting as the parent free acids reportedly exhibit choleretic but not antispastic properties, indicating that the esterification and modification of the core structure are crucial for this specific biological activity. google.com

Development of Pharmaceuticals and Agrochemicals

The utility of this compound and its derivatives extends to the development of new therapeutic agents. As demonstrated by the synthesis of derivatives with antispastic properties, the core structure serves as a viable scaffold for pharmaceutical development. google.com The ability to generate stereochemically pure compounds from chiral versions of this starting material is particularly relevant in pharmacology, where the biological activity of enantiomers can differ significantly. wikipedia.org

While the core structure is relevant to the synthesis of bioactive molecules, specific applications of this compound in the direct development of agrochemicals are not prominently featured in the reviewed scientific literature.

Green Chemistry Applications

The principles of green chemistry encourage the development of environmentally benign chemical processes. mdpi.comresearchgate.netmdpi.com This includes the use of biocatalysis to perform reactions under mild conditions, often with high selectivity and reduced waste.

While direct biocatalytic applications using this compound are not widely reported, its precursor, ethyl 2-oxocyclohexanecarboxylate, is utilized in biocatalysis. chemicalbook.com The enzymatic reduction of this ketoester to the corresponding hydroxy ester represents a green chemical approach to producing chiral alcohols. Such biocatalytic transformations are highly valued for their potential to create enantiomerically pure compounds, which are critical for the pharmaceutical industry, under environmentally friendly conditions. nih.gov

Microwave-Assisted Esterification (Analogous Studies)

While direct studies on the microwave-assisted acylation of the hydroxyl group of this compound are not extensively detailed in the reviewed literature, the principles and advantages of this technique can be thoroughly understood through analogous studies on similar substrates. Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significant reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. sciepub.comajchem-a.comnih.gov

The application of microwave irradiation to esterification reactions has been shown to be highly effective for a variety of substrates, including alcohols, carboxylic acids, and hydroxy esters. organic-chemistry.orgresearchgate.net The heating in microwave chemistry is instantaneous and specific, which can accelerate reaction rates and sometimes improve selectivity. ajchem-a.comnih.gov These features make it a compelling alternative for the synthesis of derivatives of this compound.

Detailed Research Findings

Research into microwave-assisted esterification provides a framework for how this method could be applied to cyclic β-hydroxy esters. An undergraduate organic chemistry experiment effectively demonstrates the core advantages by translating a traditional Fischer esterification to a microwave setting. sciepub.com In this study, various unknown alcohols were reacted with acetic acid using sulfuric acid as a catalyst. The use of microwave irradiation reduced the reaction time from a standard one-hour reflux to just five minutes, affording comparable or even higher yields. sciepub.com

| Alcohol Reactant | Ester Product | Reaction Time (Microwave) | Odor of Product |

| Propanol | Propyl acetate (B1210297) | 5 minutes | Pear |

| Isoamyl alcohol | Isoamyl acetate | 5 minutes | Banana |

| Octanol | Octyl acetate | 5 minutes | Orange |

| Benzyl alcohol | Benzyl acetate | 5 minutes | Jasmine |

| This interactive table summarizes the results from a microwave-assisted esterification experiment, highlighting the rapid conversion of various alcohols into their corresponding esters. sciepub.com |

Further illustrating the versatility of this method, a study on the direct esterification of various aryl and alkyl carboxylic acids catalyzed by N-fluorobenzenesulfonimide (NFSi) under microwave irradiation showcases its efficacy. mdpi.com This work established optimal conditions of 120 °C for 30 minutes, which were sufficient for high conversion rates for numerous substrates. The polarity of the alcohol was found to be a crucial factor, with more polar alcohols like methanol (B129727) leading to higher conversions due to their stronger interaction with microwave energy. mdpi.com

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Time | Conversion (%) |

| Benzoic Acid | Methanol | NFSi (7 mol%) | 120 °C | 30 min | 100 |

| Benzoic Acid | Ethanol | NFSi (7 mol%) | 120 °C | 30 min | 91 |

| Benzoic Acid | 1-Butanol | NFSi (7 mol%) | 120 °C | 30 min | 85 |

| Phenylacetic Acid | Methanol | NFSi (7 mol%) | 120 °C | 30 min | 100 |

| Phenylacetic Acid | Ethanol | NFSi (7 mol%) | 120 °C | 30 min | 93 |

| Phenylacetic Acid | 1-Butanol | NFSi (7 mol%) | 120 °C | 30 min | 88 |

| This interactive table presents data from a study on NFSi-catalyzed, microwave-assisted esterification, demonstrating high conversions for various acids and alcohols. mdpi.com |

Biocatalysis has also been successfully combined with microwave technology. In a recent study, the enzymatic esterification to produce emollient esters such as isopropyl myristate (IPM) and isopropyl palmitate (IPP) was significantly accelerated. nih.gov Using a lipase (B570770) catalyst, the reaction time was dramatically reduced, with maximum conversion achieved in just one minute for IPM and five minutes for IPP. This represents a 99% reduction in processing time compared to other reported enzymatic methods and highlights the potential for creating more environmentally friendly and efficient synthesis processes. nih.gov

These analogous studies collectively demonstrate that microwave-assisted esterification is a robust, rapid, and efficient method. The significant reduction in reaction times and high yields observed for a range of alcohols and carboxylic acids strongly suggest that this technique would be highly suitable for the esterification of the secondary alcohol in this compound and its derivatives. sciepub.commdpi.comnih.gov

Structure Activity Relationship Sar Studies if Applicable to Biological Activity of Ethyl 2 Hydroxycyclohexanecarboxylate or Its Derivatives

Correlating Structural Features with Biological Activity

Research into various derivatives of the cyclohexanecarboxylate (B1212342) scaffold has revealed that specific structural elements are crucial for their biological effects, which range from antispasmodic to antiproliferative and anti-inflammatory activities.

Importance of the Ester Group: A key structural feature influencing the pharmacological profile of 2-hydroxycyclohexanecarboxylate derivatives is the ester functional group. Patent literature indicates a significant divergence in activity between the ester form and the free carboxylic acid. For instance, esters of 2-phenyl-2-hydroxy-cyclohexanecarboxylic acid and 2-cyclohexyl-2-hydroxy-cyclohexanecarboxylic acid have been shown to possess substantial antispasmodic properties. In contrast, their corresponding free acids lack this antispasmodic effect but exhibit marked choleretic activity nih.gov. This highlights the critical role of the ester moiety in conferring antispasmodic effects, likely by altering the molecule's polarity, cell membrane permeability, and interaction with target receptors.

Influence of Substituents on the Cyclohexane (B81311) Ring: The nature and position of substituents on the cyclohexane ring are determining factors for the biological activity and potency of its derivatives. In a study of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, specific substitutions were found to be critical for their antiproliferative and antimicrobial effects mdpi.com.

For example, the presence of a 2-pyridyl substituent at the R¹ position was identified as crucial for the antiproliferative activity of the studied amidrazone derivatives. Furthermore, the introduction of a 4-nitrophenyl or 4-methylphenyl group at the R² position was found to enhance this activity. The study also demonstrated that a 4-CH₃-phenyl substituent at the R² position was beneficial for both antituberculosic and antibacterial activity, whereas a 4-nitrophenyl group was detrimental to antimicrobial effects mdpi.com.

The following table summarizes the influence of different substituents on the antiproliferative activity of these cyclohex-1-ene-1-carboxylic acid derivatives against mitogen-stimulated peripheral blood mononuclear cells (PBMCs).

| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity (Inhibition %) at 100 µg/mL |

| 2a | 2-pyridyl | Phenyl | ~90% |

| 2d | 2-pyridyl | 4-nitrophenyl | ~95% |

| 2f | 4-pyridyl | 4-methylphenyl | ~90% |

| Ibuprofen (Reference) | - | - | ~46% |

| Data sourced from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid mdpi.com. |

Effect of Ring Saturation: The degree of saturation within the cyclohexane ring also plays a significant role in modulating biological activity. Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that the presence of a double bond in the cyclohexene (B86901) ring enhances antiproliferative activity mdpi.com. Conversely, for the inhibition of the pro-inflammatory cytokine TNF-α, saturation of the cyclohexane ring generally enhances the inhibitory effect mdpi.com. This suggests that the conformational flexibility and electronic properties conferred by the double bond are important for interaction with targets related to cell proliferation, while a more rigid, saturated ring may be favored for interaction with inflammatory pathway components.

Mechanistic Basis of Biological Effects

The mechanisms underlying the biological effects of ethyl 2-hydroxycyclohexanecarboxylate derivatives are diverse and depend on their specific structural features. Studies on related compounds point to several potential molecular targets and pathways.

Enzyme Inhibition: One of the well-defined mechanisms for cyclohexane derivatives is the inhibition of specific enzymes. Cycloalkylamide derivatives, for example, have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids nih.gov. Inhibition of sEH can lead to anti-inflammatory and antihypertensive effects nih.gov. For these inhibitors, a C6 cyclohexane ring was found to be a necessary structural feature for potent inhibition nih.gov.

Another example is the anti-inflammatory and analgesic activity of a novel cyclohexenone derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate. This compound was found to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade nih.gov.

Modulation of Inflammatory Cytokines: Several derivatives of the cyclohexene carboxylic acid scaffold have been shown to exert their biological effects by modulating the production of inflammatory cytokines. Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, for instance, have demonstrated the ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) in mitogen-stimulated PBMCs mdpi.com. This modulation of cytokine release is a key mechanism behind their anti-inflammatory and antiproliferative properties. The presence of two pyridyl substituents was found to be most effective for cytokine inhibition mdpi.com.

The table below shows the effect of selected derivatives on TNF-α secretion.

| Compound | R¹ Substituent | R² Substituent | Inhibition of TNF-α Secretion (%) at 100 µg/mL |

| 2b | 2-pyridyl | 2-pyridyl | ~99% |

| 2f | 4-pyridyl | 4-methylphenyl | ~81% |

| Data sourced from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid mdpi.com. |

Receptor Agonism: Certain metabolites of cyclohexane dicarboxylate esters have been shown to act as agonists for nuclear receptors. Specifically, the monoester metabolite of cyclohexane-1,2-dicarboxylic acid diisononyl ester (DINCH), known as MINCH, has been identified as a potent peroxisome proliferator-activated receptor alpha (PPAR-α) agonist nih.gov. Activation of PPAR-α can influence lipid metabolism and inflammatory responses, indicating another potential mechanistic pathway for this class of compounds.

Future Directions and Emerging Research

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthetic methods are progressively being supplanted by modern techniques that offer significant advantages in terms of reaction time, yield, purity, and environmental impact. Two such methodologies, microwave-assisted synthesis and flow chemistry, represent the forefront of this evolution.

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing. uc.pt By pumping reactants through a network of tubes and reactors, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. uc.ptthieme-connect.de This precise control enhances safety, particularly for highly exothermic reactions, and facilitates scalability. uc.pt The modular nature of flow reactors allows for multi-step syntheses to be performed sequentially without the need for isolating intermediates, streamlining the production of complex molecules. uc.ptsemanticscholar.org The synthesis of Ethyl 2-hydroxycyclohexanecarboxylate and its derivatives could be significantly optimized using flow chemistry, leading to higher throughput, improved product consistency, and a reduced environmental footprint. semanticscholar.orgnih.gov

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection | Direct Dielectric Heating | Precise External Heating/Cooling |

| Reaction Time | Hours to Days | Seconds to Minutes | Milliseconds to Minutes |

| Scalability | Limited, often problematic | Moderate | High, straightforward scale-up |

| Process Control | Poor to Moderate | Moderate | High to Excellent |

| Safety | Risk of thermal runaways | Reduced risk | High, contained system |

| Efficiency | Variable, often lower yields | Often higher yields | Consistently high yields & throughput |

Exploration of New Catalytic Systems (e.g., Chiral Catalysts)

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of paramount importance, as different isomers can exhibit distinct biological activities or material properties. Research is therefore intensely focused on the development of new catalytic systems that can control the stereochemical outcome of the synthesis, primarily the reduction of the precursor, Ethyl 2-oxocyclohexanecarboxylate. nih.gov